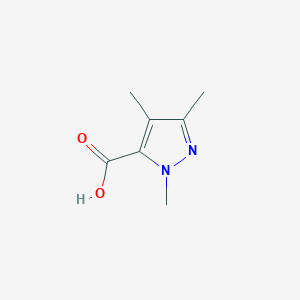

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid

Übersicht

Beschreibung

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C7H10N2O2. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its three methyl groups attached to the pyrazole ring and a carboxylic acid functional group at the fifth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of pyrazole derivatives with methylating agents. For instance, the reaction of 1,3,4-trimethylpyrazole with chloromethyl compounds can yield the desired product . Another method involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with higher oxidation states, while reduction can produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. It is particularly useful in creating derivatives with specific biological activities.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous medium, elevated temp |

| Reduction | Lithium aluminum hydride | Anhydrous ether, low temp |

| Substitution | Amines or thiols | Presence of sodium hydride |

Biology

The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific enzymes, modulating various metabolic pathways. For instance:

- Enzyme Inhibition: It binds to the active sites of enzymes, preventing their normal function, which can lead to therapeutic effects.

Case studies have shown that it may inhibit cytochrome P450 enzymes involved in drug metabolism, affecting the pharmacokinetics of various drugs.

Industry

In industrial applications, this compound is utilized in:

- Synthesis of Dyes and Coatings: Its chemical properties allow it to be used in producing colorants and protective coatings.

- Agrochemicals: The compound's reactivity makes it suitable for developing pesticides and herbicides.

Case Studies

Case Study 1: Antimicrobial Activity

Research conducted on this compound demonstrated significant antimicrobial properties against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

Case Study 2: Enzyme Inhibition

A study focused on the interaction between this compound and cytochrome P450 enzymes revealed that the compound could significantly reduce enzyme activity. This finding suggests potential applications in drug design to enhance therapeutic efficacy by modulating drug metabolism.

Wirkmechanismus

The mechanism of action of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Vergleich Mit ähnlichen Verbindungen

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

This compound methyl ester: This ester derivative has a methyl group replacing the hydrogen of the carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biologische Aktivität

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with significant biological activity. Its unique structure, characterized by three methyl groups and a carboxylic acid functional group, positions it as a valuable candidate in pharmacological research. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C7H10N2O2, with a molecular weight of approximately 154.17 g/mol. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can modify its biological activity.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous medium, elevated temperature |

| Reduction | Lithium aluminum hydride | Anhydrous ether, low temperature |

| Substitution | Amines or thiols | Presence of sodium hydride |

This compound exerts its biological effects primarily through enzyme inhibition. It interacts with specific molecular targets and pathways essential for various cellular processes. For instance, it has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Properties

The compound has demonstrated potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity suggests its utility in treating inflammatory diseases where cytokine overproduction is a concern.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been evaluated against different cancer cell lines with promising results:

These findings suggest that the compound may induce apoptosis in cancer cells while sparing normal cells.

Case Studies

A notable study conducted by Bouabdallah et al. explored the cytotoxic effects of pyrazole derivatives on Hep-2 and P815 cancer cell lines. The derivatives exhibited significant cytotoxic potential with IC50 values indicating effective inhibition of cell growth . Another study by Wei et al. reported that ethyl derivatives of pyrazole showed potent activity against A549 lung cancer cells .

Eigenschaften

IUPAC Name |

2,4,5-trimethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-5(2)8-9(3)6(4)7(10)11/h1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPRYIVMIKGIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590936 | |

| Record name | 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115294-67-2 | |

| Record name | 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.